molecular formula C16H17NO4 B11836865 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-76-9

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B11836865
CAS No.: 892874-76-9
M. Wt: 287.31 g/mol
InChI Key: LXAYTSGRZUPJDF-UHFFFAOYSA-N
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Description

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C16H17NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester typically involves the reaction of quinoline derivatives with diethyl oxalacetate or diethyl anilinofumarate. These reactions are carried out under controlled conditions to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison: 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

892874-76-9

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

diethyl 8-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-6-7-10(3)13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3

InChI Key

LXAYTSGRZUPJDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC(=C2N=C1C(=O)OCC)C

Origin of Product

United States

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